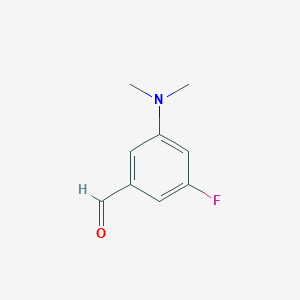

3-(Dimethylamino)-5-fluorobenzaldehyde

Overview

Description

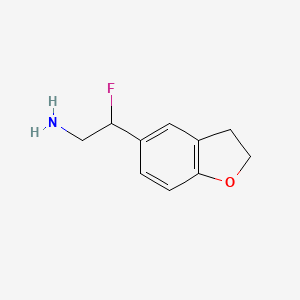

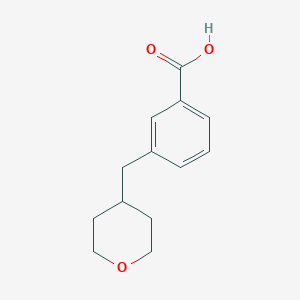

The compound “3-(Dimethylamino)-5-fluorobenzaldehyde” likely belongs to the class of organic compounds known as benzaldehydes . These are aromatic compounds containing a benzene ring in which one hydrogen atom is replaced by an aldehyde group.

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring (from the benzaldehyde component), a fluorine atom (from the 5-fluoro component), and a dimethylamino group (from the 3-dimethylamino component) .Scientific Research Applications

Fluorometric Analysis

"3-(Dimethylamino)-5-fluorobenzaldehyde" and similar aromatic aldehydes can be analyzed using fluorometric methods. For instance, a new fluorogenic reagent, 1, 4-Dimethyl-3-carbamoylpyridinium chloride (DCP•Cl), has been synthesized for the fluorometric determination of aromatic aldehydes, showcasing the method's simplicity and sensitivity for these compounds, except those with hydroxy or dimethylamino groups (A. Sano, M. Ogawa, & S. Takitani, 1987).

Asymmetric Addition Catalysis

The compound has been implicated in the catalysis of asymmetric additions, such as the addition of dialkylzincs to aldehydes, facilitated by chiral β-amino alcohols. This highlights its role in creating enantiomerically enriched products, crucial for pharmaceutical applications (M. Kitamura, H. Oka, & R. Noyori, 1999).

Fluorescence Mechanisms

The study of dimethylaminobenzaldehydes, which are structurally related to "this compound," reveals intricate fluorescence mechanisms, including dual or multiple fluorescences due to various factors such as intramolecular solvent-assisted relaxation and ground state aggregation. These findings are pivotal for understanding the photophysical properties of similar compounds (S. Dähne et al., 1980).

Molecular Structure and Modelling

Research involving the synthesis of compounds related to "this compound" and their structural analysis through methods such as X-ray diffraction and Density Functional Theory (DFT) modeling helps in understanding the geometric and electronic features that govern their reactivity and interactions. This knowledge is instrumental in the design and development of new materials and pharmaceuticals (N. Urdaneta et al., 2019).

Chemical Sensing

Compounds structurally similar to "this compound" have been developed as fluorescent chemosensors, for instance, for the detection of mercuric ions in aqueous solutions. These sensors offer a simple, sensitive approach to environmental and biological monitoring, showcasing the versatility of dimethylaminobenzaldehyde derivatives in analytical chemistry (Yun Yu et al., 2006).

Safety and Hazards

While specific safety data for “3-(Dimethylamino)-5-fluorobenzaldehyde” is not available, similar compounds like 3-Dimethylaminopropiophenone hydrochloride and 3-(Dimethylamino)propionitrile have been noted to cause skin irritation, serious eye irritation, and are harmful if swallowed or in contact with skin .

Properties

IUPAC Name |

3-(dimethylamino)-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCSBWVKSHSPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol](/img/structure/B1474639.png)

![[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1474640.png)

![methyl({3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474643.png)

![2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474646.png)

![2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol](/img/structure/B1474652.png)